3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
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Overview
Description
3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a phenylsulfonyl group, a pyrimidin-2-ylamino group, and an azetidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution of a pyrimidine derivative with the azetidine intermediate.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or azetidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one
- 3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentan-1-one
- 3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)hexan-1-one
Uniqueness
What sets 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one apart from similar compounds is its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(7-10-24(22,23)14-5-2-1-3-6-14)20-11-13(12-20)19-16-17-8-4-9-18-16/h1-6,8-9,13H,7,10-12H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUDVPSIARTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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